4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide
Descripción
Chemical Classification and Significance in Organofluorine Chemistry
The classification of this compound within the broader context of organofluorine chemistry reveals its position at the intersection of several important chemical classes that have revolutionized modern pharmaceutical science. Organofluorine compounds have emerged as central players in contemporary drug development, with studies indicating that over twenty percent of all pharmaceutical drugs contain at least one fluorine atom, including top-selling medications such as Lipitor, Prozac, and Ciprobay. The incorporation of fluorine atoms or fluorine-containing groups into organic compounds frequently results in substantial improvements in biological and physical properties, including enhanced bioavailability, increased metabolic stability, improved lipophilicity, and greater binding selectivity.
The trifluoromethyl group present in this compound exemplifies the unique properties that distinguish organofluorine chemistry from other areas of organic synthesis. The carbon-fluorine bond represents one of the strongest bonds in organic chemistry, with an average bond energy of approximately 480 kilojoules per mole, significantly exceeding the strength of carbon-chlorine bonds, which average around 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability characteristic of fluoroorganic compounds, making them particularly valuable in pharmaceutical applications where metabolic stability is paramount.
The distinctive properties of fluorine substituents extend beyond bond strength to encompass steric and electronic effects that profoundly influence molecular behavior. Fluorine possesses the highest electronegativity of all elements at 3.98, which generates a substantial dipole moment of 1.41 Debye for carbon-fluorine bonds. Simultaneously, the van der Waals radius of fluorine measures only 1.47 angstroms, remarkably close to that of hydrogen at 1.2 angstroms, ensuring minimal steric hindrance while providing significant electronic effects. These unique characteristics enable the trifluoromethyl group to serve as a powerful electron-withdrawing substituent without introducing problematic steric interactions.
The sulfonamide functionality within this compound represents another historically significant class of bioactive molecules that has maintained relevance throughout the evolution of pharmaceutical chemistry. The medical significance of aryl sulfonamides traces back to the 1930s with the discovery and development of the first commercially available antibiotics, known as sulfa drugs. The sulfonamide functional group consists of a sulfonyl moiety (O=S=O) connected to an amine group, creating a relatively unreactive but structurally rigid framework that frequently crystallizes, facilitating compound identification and purification.
The combination of organofluorine and sulfonamide chemistries within a single molecular framework represents a sophisticated approach to pharmaceutical design that leverages the beneficial properties of both functional group classes. This strategic combination addresses multiple aspects of drug development simultaneously, incorporating the metabolic stability and enhanced binding affinity associated with fluorinated substituents while maintaining the proven biological activity patterns characteristic of sulfonamide-containing compounds. The resulting hybrid structure exemplifies contemporary approaches to medicinal chemistry that seek to optimize multiple pharmaceutical properties through careful structural design.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₃H₁₁F₃N₂O₃S | Complex multi-functional architecture |
| Molecular Weight | 332.30 g/mol | Moderate molecular weight for drug-like properties |
| Topological Polar Surface Area | 95.41 Ų | Favorable for membrane permeability |
| LogP | 2.7273 | Optimal lipophilicity range |
| Hydrogen Bond Acceptors | 4 | Within Lipinski's Rule of Five |
| Hydrogen Bond Donors | 2 | Favorable for biological interactions |
| Rotatable Bonds | 3 | Moderate flexibility |
Historical Development of Fluorinated Aryl Ether Sulfonamides
The historical development of fluorinated aryl ether sulfonamides represents a fascinating convergence of several independent lines of chemical research that ultimately culminated in the sophisticated molecular architectures exemplified by compounds such as this compound. The evolution of this compound class reflects the progressive understanding of structure-activity relationships in both sulfonamide and organofluorine chemistry, as well as the development of synthetic methodologies capable of constructing complex fluorinated molecular frameworks.
The foundation for sulfonamide chemistry was established in the early twentieth century, beginning with the groundbreaking work of Paul Ehrlich and his concept of chemotherapia specifica, which introduced the revolutionary idea of selective targeting in medicinal chemistry. The practical realization of this concept emerged in 1932 when Fritz Mietzsch and Josef Klarer at Bayer synthesized sulfamidochrysoidin, subsequently recognized as an antibacterial agent by Gerhard Domagk. This discovery, which led to the marketing of Prontosil in 1935 and earned Domagk the Nobel Prize in Physiology or Medicine in 1939, established sulfonamides as the first broadly effective class of synthetic antibacterial agents.
The mechanism of action underlying sulfonamide antibacterial activity was elucidated in 1935 when researchers at the Pasteur Institute determined that sulfamidochrysoidin functions as a prodrug, releasing the active antibacterial agent para-aminophenylsulfonamide through reductive cleavage of the diazo linkage. This mechanistic understanding revealed that sulfonamides act as bacteriostatic agents through inhibition of folic acid biosynthesis in bacteria, leaving normal human cells unharmed due to their lack of folic acid biosynthesis machinery. The discovery of this selective mechanism of action sparked intensive research efforts throughout the 1930s and 1940s, primarily in Europe and the United States, resulting in the development of numerous new sulfonamide-based pharmaceuticals.
Parallel developments in organofluorine chemistry provided the foundation for incorporating fluorinated substituents into pharmaceutical compounds. The synthesis of aryl trifluoromethyl ethers, which serve as precursors to compounds like this compound, was first achieved by Yagupol'skii in 1955 through displacement reactions starting from substituted anisoles. These early synthetic approaches employed anhydrous hydrogen fluoride or antimony trifluoride in the presence of antimony pentachloride to achieve the challenging transformation of methoxy groups to trifluoromethoxy functionalities.
The development of trifluoromethylated compounds gained momentum as researchers recognized the unique properties conferred by the trifluoromethyl group. Early investigations revealed that trifluoromethyl substituents enhance metabolic stability, improve lipophilicity, and often increase biological potency compared to their non-fluorinated analogs. However, the synthesis of trifluoromethyl ethers remained challenging due to the harsh reaction conditions required and the limited availability of suitable starting materials.
Significant advances in synthetic methodology emerged in the 1960s with the development of new approaches to trifluoromethyl ether synthesis. Sheppard described the synthesis of aryl trifluoromethyl ethers through reaction of sulfur tetrafluoride with aryl fluoroformates, although this approach required highly toxic reagents and the fluoroformates were rarely isolated. Despite these limitations, such methodological developments demonstrated the growing interest in accessing fluorinated aromatic compounds for pharmaceutical applications.
The convergence of sulfonamide and organofluorine chemistry accelerated during the latter half of the twentieth century as synthetic methodologies became more sophisticated and the pharmaceutical industry increasingly recognized the value of fluorinated compounds. The development of milder fluorination methods and improved understanding of fluorine chemistry enabled the construction of complex molecules incorporating both sulfonamide and fluorinated aryl ether functionalities. Recent advances in synthetic methodology have particularly focused on developing safer and more efficient approaches to sulfonamide synthesis, including the use of sulfonyl fluorides as activated intermediates that can undergo nucleophilic substitution under mild conditions.
Table 2: Timeline of Key Developments in Fluorinated Sulfonamide Chemistry
| Year | Development | Significance |
|---|---|---|
| 1932 | Synthesis of sulfamidochrysoidin | First synthetic antibacterial sulfonamide |
| 1935 | Elucidation of sulfonamide mechanism | Understanding of folic acid biosynthesis inhibition |
| 1955 | First aryl trifluoromethyl ether synthesis | Foundation for fluorinated aryl compounds |
| 1960s | Development of SF₄-based fluorination | Improved synthetic access to fluorinated compounds |
| 1980s-1990s | Advanced fluorination methodologies | Milder conditions for complex molecule synthesis |
| 2000s-Present | Sulfonyl fluoride chemistry | Modern approaches to sulfonamide synthesis |
Nomenclature Systems and Structural Classification
The systematic nomenclature of this compound reflects the complexity inherent in naming compounds that incorporate multiple functional groups and substitution patterns within sophisticated aromatic frameworks. Understanding the nomenclature systems applicable to this compound requires careful consideration of the hierarchical priority rules established by the International Union of Pure and Applied Chemistry, as well as the structural classification principles that govern the systematic naming of sulfonamide-containing compounds.
According to International Union of Pure and Applied Chemistry nomenclature principles for sulfonamide-containing compounds, the sulfonamide functional group takes precedence over amine substituents when determining the principal functional group. In the case of this compound, the sulfonamide moiety attached to the benzene ring establishes this aromatic system as the parent chain, resulting in the base name "benzenesulfonamide". The systematic approach to numbering begins from the carbon atom bearing the sulfonamide group, ensuring that this principal functional group receives the lowest possible numerical designation in the final nomenclature.
The complete systematic name construction requires careful identification and positioning of all substituents relative to the principal functional group. The phenoxy substituent, which represents the aryl ether linkage connecting the two benzene rings, occupies the para position (position 4) relative to the sulfonamide group. This phenoxy substituent itself bears two additional substituents: a trifluoromethyl group at the ortho position (position 2) and an amino group at the para position (position 4) of the attached phenyl ring. The resulting systematic name accurately reflects these structural relationships: this compound.
Alternative nomenclature systems and synonyms for this compound provide additional insight into its structural classification and potential applications. The compound appears in chemical databases under several related names, including 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulphonamide, which reflects British English spelling conventions for the sulfonamide functional group. The Chemical Abstracts Service registry number 1858252-06-8 provides a unique identifier that facilitates unambiguous compound identification across different nomenclature systems and databases.
The structural classification of this compound encompasses multiple overlapping chemical categories that reflect its diverse functional group composition. As a sulfonamide derivative, it belongs to the broad class of organosulfur compounds characterized by the presence of sulfur-nitrogen bonds within the sulfonamide functional group. The sulfonamide classification carries particular significance in pharmaceutical chemistry due to the well-established biological activities associated with this functional group class, including antibacterial, diuretic, and anti-inflammatory properties.
The presence of the trifluoromethyl group places this compound within the specialized category of organofluorine compounds, specifically those containing perfluorinated alkyl substituents. This classification reflects the unique electronic and steric properties conferred by the trifluoromethyl group, which significantly influence the compound's chemical reactivity, biological activity, and physicochemical properties. The trifluoromethyl substituent pattern, positioned ortho to the aryl ether linkage, creates distinctive electronic effects that may enhance binding affinity and metabolic stability.
The aryl ether functionality connecting the two benzene rings establishes this compound as a member of the diphenyl ether class, albeit with significant substitution that modulates the basic diphenyl ether properties. This structural feature contributes to the compound's overall lipophilicity and may influence its membrane permeability and tissue distribution characteristics. The specific substitution pattern, with the electron-withdrawing trifluoromethyl group and electron-donating amino group positioned on the same aromatic ring, creates an interesting electronic asymmetry that may contribute to the compound's unique properties.
Table 3: Structural Classification and Nomenclature Information
| Classification Category | Details | Nomenclature Impact |
|---|---|---|
| Primary Functional Group | Sulfonamide | Determines base name: benzenesulfonamide |
| Secondary Functional Group | Primary amine | Named as amino substituent |
| Fluorinated Substituent | Trifluoromethyl | Specified with complete substitution pattern |
| Ether Linkage | Phenoxy | Indicates aryl ether connection |
| Chemical Abstracts Service Number | 1858252-06-8 | Unique chemical identifier |
| Simplified Molecular Input Line Entry System | O=S(C1=CC=C(OC2=CC=C(N)C=C2C(F)(F)F)C=C1)(N)=O | Machine-readable structure representation |
| International Chemical Identifier | 1S/C13H11F3N2O3S/c14-13(15,16)11-7-8(17)1-6-12(11)21-9-2-4-10(5-3-9)22(18,19)20/h1-7H,17H2,(H2,18,19,20) | Standardized structure encoding |
Propiedades
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O3S/c14-13(15,16)11-7-8(17)1-6-12(11)21-9-2-4-10(5-3-9)22(18,19)20/h1-7H,17H2,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYZEQOLPICLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Step 1: Synthesis of 4-Amino-2-(trifluoromethyl)phenol Derivatives
The initial step involves introducing the trifluoromethyl group into the phenolic aromatic ring, typically through electrophilic aromatic substitution or nucleophilic aromatic substitution reactions.
- Reagents & Conditions:
- Trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
- Catalysts like copper or iron salts (e.g., CuI, Fe) to facilitate the trifluoromethylation.
- Solvents such as dimethylformamide (DMF) or acetonitrile.
- Elevated temperatures (80–120°C).
Research findings indicate that copper-catalyzed trifluoromethylation of phenols or phenol derivatives is effective, producing high yields of trifluoromethylated phenols, which serve as intermediates.
Step 2: Phenoxy Group Formation
The phenol derivative undergoes nucleophilic substitution with suitable phenol precursors to form the phenoxy linkage.
- Reagents & Conditions:
- Phenol derivatives with leaving groups (e.g., halides).
- Base such as potassium carbonate or sodium hydride.
- Solvent: dimethyl sulfoxide (DMSO) or acetone.
- Reflux conditions.
Step 3: Sulfonamide Formation
The key step involves sulfonylation of the amino group with sulfonyl chlorides to form the sulfonamide linkage.
- Reagents & Conditions:
- Sulfonyl chlorides (e.g., benzenesulfonyl chloride).
- Base such as pyridine or triethylamine.
- Solvent: dichloromethane or pyridine.
- Temperature: 0–25°C.
This step yields the target sulfonamide compound after purification.
Alternative Synthetic Route Based on Patent CN1810775B
This patent describes a process for synthesizing 4-amino-2-trifluoromethyl benzonitrile, a precursor to the sulfonamide, via a three-step process:
| Step | Description | Reagents & Conditions | Yield/Notes |
|---|---|---|---|
| 1. Bromination | Location bromination of trifluoromethyl fluorobenzene | Glacial acetic acid, C5H6Br2N2O2, reflux 5–7 hours | High selectivity for bromination at the desired position |
| 2. Cyanation | Displacement of bromine with cyano group | Cuprous cyanide, reflux, 20 hours | Produces 4-fluoro-2-trifluoromethyl cyanobenzene |
| 3. Amination | Conversion of nitrile to amine | Ammonia, reflux | Yields 4-amino-2-trifluoromethyl benzonitrile |
Subsequently, the amine undergoes sulfonylation with benzenesulfonyl chlorides to form the sulfonamide.
Preparation of the Final Compound
The final sulfonamide is obtained by reacting the amino group of the trifluoromethyl phenyl derivative with benzenesulfonyl chloride:
- Reaction Conditions:
- Solvent: pyridine or dichloromethane.
- Base: triethylamine or pyridine.
- Temperature: 0–25°C.
- Reaction time: 2–4 hours.
- Purification: recrystallization or chromatography.
Data Summary and Comparative Table
Research Findings and Notes
- Copper-mediated trifluoromethylation provides a versatile route for functionalizing aromatic rings with trifluoromethyl groups, critical for the biological activity of the target compound.
- Bromination and subsequent cyanation are well-established for introducing nitrile groups, which can be converted into amines via ammonolysis.
- Sulfonamide formation is straightforward, with high yields achievable under mild conditions, making it suitable for large-scale synthesis.
- The overall synthetic route's efficiency depends on the purity of intermediates and the control of reaction conditions, especially temperature and reagent stoichiometry.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using hydrazine.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or chlorinating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of nitro groups can regenerate the amino compound.
Aplicaciones Científicas De Investigación
Chemistry
- Building Block for Organic Synthesis : The compound serves as a crucial precursor in synthesizing complex organic molecules and polymers. Its trifluoromethyl group provides unique reactivity that is beneficial in various chemical transformations.
Biology
- Biochemical Probes : It is investigated for its role as a biochemical probe to study enzyme interactions and cellular mechanisms.
- Drug Discovery : The compound is explored for its potential therapeutic properties, particularly in developing new drugs targeting specific biological pathways.
Medicine
- Therapeutic Properties : Research indicates potential anti-inflammatory and anticancer activities. The mechanism of action involves interaction with specific molecular targets, modulating biological responses effectively due to its enhanced lipophilicity from the trifluoromethyl group.
Industrial Applications
- High-Performance Materials : Used in producing fluorinated polyimides known for excellent thermal stability and mechanical properties. These materials are critical in electronics and aerospace applications.
Case Studies
- Anti-Cancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxicity against specific cancer cell lines, indicating its potential as a lead compound in cancer therapy.
- Material Science Innovations : Research highlighted the use of this compound in developing new fluorinated polymers with enhanced thermal stability, paving the way for advancements in high-performance materials used in electronics.
Mecanismo De Acción
The mechanism of action of 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Table 1: Structural Comparison of Key Sulfonamide Derivatives
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Comparison
Key Differences and Challenges
Electron Effects: The trifluoromethyl group in 4-(trifluoromethyl)benzenesulfonamide reduces electron density, complicating nucleophilic substitutions . In contrast, the amino group in this compound may counteract this effect, enhancing reactivity at the aromatic ring.
Bioavailability: Safinamide derivatives (e.g., Safinamide Mesylate) exhibit high solubility and blood-brain barrier penetration due to methanesulfonate salt formation , whereas this compound’s lipophilic phenoxy linker may limit aqueous solubility.
Synthetic Complexity: Compounds with heterocyclic substituents (e.g., thiadiazole in 4-Amino-N-[5-butyl-1,3,4-thiadiazol-2-yl]benzenesulfonamide) require specialized purification techniques, such as semi-preparative HPLC .
Actividad Biológica
4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide is a sulfonamide derivative with significant biological activity, particularly in medicinal chemistry. This compound features both amino and trifluoromethyl groups, which enhance its pharmacological profile. The following sections will explore its synthesis, biological mechanisms, and therapeutic potential based on various research findings.
The synthesis of this compound typically involves nucleophilic substitution reactions, where 2-chloro-5-nitrobenzotrifluoride is reacted with a phenol derivative in the presence of potassium carbonate. Subsequent catalytic reduction using hydrazine and palladium on carbon yields the desired product.
Chemical Properties:
- Molecular Formula: C13H11F3N2O2S
- Molecular Weight: 316.30 g/mol
- CAS Number: 363-93-9
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating cellular membrane penetration. Inside the cell, it can modulate enzyme activities and receptor interactions, leading to various biological effects.
Biological Activity Overview
Research indicates that this compound exhibits diverse biological activities:
- Anticancer Activity:
- Anti-inflammatory Properties:
-
Enzyme Inhibition:
- It has shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases like Alzheimer’s. The IC50 values for AChE and BChE inhibition were found to be promising, indicating potential therapeutic applications in cognitive disorders .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (NAS) or Suzuki-Miyaura coupling. For NAS, 4-fluoro-3-(trifluoromethyl)nitrobenzene reacts with 4-aminobenzenesulfonamide under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Reduction of the nitro group to an amine (using H₂/Pd-C or SnCl₂/HCl) follows . For coupling approaches, a boronic acid derivative of the trifluoromethylphenol moiety reacts with a halogenated benzenesulfonamide precursor in the presence of a Pd catalyst (e.g., Pd(PPh₃)₄) . Yield optimization requires precise stoichiometric ratios, inert atmospheres, and temperature control to minimize side reactions like dehalogenation.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.8 ppm, CF₃ groups at δ ~120 ppm in ¹⁹F NMR) and confirms substitution patterns .
- X-ray crystallography : Resolves the sulfonamide’s tetrahedral geometry and hydrogen-bonding networks (e.g., N–H···O interactions between NH₂ and sulfonyl groups) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z ~375) .
Q. How does the trifluoromethyl group influence the compound’s solubility and reactivity?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP ~2.5–3.0), reducing aqueous solubility but improving membrane permeability. Its electron-withdrawing nature activates the adjacent phenoxy group for electrophilic substitution (e.g., nitration or halogenation). Reactivity can be quantified via Hammett constants (σₘ-CF₃ = 0.43) . Solubility studies in DMSO/water mixtures (e.g., 10% DMSO) are recommended for biological assays .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled enzymes (e.g., carbonic anhydrase IX) identifies key interactions: sulfonamide-Zn²+ coordination and CF₃-driven hydrophobic contacts. MD simulations (AMBER, GROMACS) assess stability over 100 ns trajectories. QSAR models using descriptors like polar surface area (PSA) and partition coefficients predict activity cliffs .
Q. How can contradictory data on enzymatic inhibition be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., vs. carbonic anhydrase isoforms) require:
- Assay standardization : Uniform pH (7.4), temperature (25°C), and substrate concentrations.
- Selectivity profiling : Test against isoform panels (e.g., CA I, II, IX, XII).
- Crystallographic validation : Compare inhibitor-enzyme co-crystal structures to confirm binding modes .
Q. What are the challenges in designing derivatives with improved metabolic stability?
- Methodological Answer : The primary metabolite is sulfonamide hydrolysis (via hepatic CYP3A4). Strategies include:
- Bioisosteric replacement : Swap sulfonamide with sulfamate or thiadiazole.
- Steric shielding : Introduce ortho-methyl groups to hinder enzymatic access.
- Deuterium labeling : Replace NH₂ hydrogens with deuterium to slow oxidative metabolism. Metabolic stability is assessed using liver microsomes (e.g., t₁/₂ > 60 min) .
Q. How do solvent effects and pH impact the compound’s nucleophilic substitution reactions?
- Methodological Answer : In polar aprotic solvents (DMF, DMSO), the sulfonamide acts as a leaving group in SNAr reactions. At pH > 8, deprotonation of the NH₂ group reduces reactivity. Kinetic studies (UV-Vis monitoring at 300 nm) show rate acceleration with electron-deficient aryl halides (e.g., 4-fluoro-3-nitrobenzene) .
Research Application Questions
Q. What in vitro models are suitable for evaluating this compound’s anticancer potential?
- Methodological Answer : Use hypoxia-mimetic assays (CoCl₂-treated HeLa or MDA-MB-231 cells) to simulate tumor microenvironments. Measure IC₅₀ via MTT assays (48–72 hr exposure). Validate target engagement via Western blot (CA IX downregulation) .
Q. How can reaction path search methods optimize large-scale synthesis?
- Methodological Answer : Quantum mechanical calculations (Gaussian, ORCA) identify transition states and intermediates. ICReDD’s workflow combines DFT (B3LYP/6-31G*) with cheminformatics to screen catalysts (e.g., CuI vs. Pd) and solvents. Experimental validation uses DoE (Design of Experiments) to minimize byproducts .
Data Analysis Questions
Q. What statistical methods are recommended for analyzing SAR datasets with high variance?
- Methodological Answer :
Apply multivariate analysis (PCA, PLS) to correlate descriptors (e.g., logP, H-bond donors) with activity. Use bootstrapping to assess model robustness. Outliers are re-evaluated via dose-response curves or crystallography .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
